Physicochemical Property Differentiation: Lipophilicity (XLogP3) vs. 4-Isopropoxy and 4-Fluoro Analogs
Among N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide analogs, the 4-methoxy substituent confers an intermediate lipophilicity profile that distinguishes it from both more lipophilic and more polar comparators [1]. The target compound exhibits an XLogP3 of 1.5, compared to an estimated XLogP3 of ~2.1 for the 4-isopropoxy analog and ~1.8 for the 4-fluoro analog [2]. This difference of 0.6 log units relative to the 4-isopropoxy variant corresponds to a roughly 4-fold difference in octanol-water partition coefficient, which may influence membrane permeability and solubility characteristics in biological assays [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 (PubChem computed) |
| Comparator Or Baseline | 4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide: XLogP3 ≈ 2.1 (estimated); 4-fluoro analog: XLogP3 ≈ 1.8 (estimated) |
| Quantified Difference | ΔXLogP3 = -0.6 vs. 4-isopropoxy; -0.3 vs. 4-fluoro |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator values estimated from structural analogs |
Why This Matters
Lower lipophilicity of the 4-methoxy analog may offer superior aqueous solubility and reduced non-specific protein binding compared to the 4-isopropoxy variant, a factor relevant for in vitro assay reliability.
- [1] PubChem. Computed Properties: XLogP3-AA for 4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide (CID 76148133). https://pubchem.ncbi.nlm.nih.gov/compound/1797977-48-0 (accessed 2026-04-29). View Source
- [2] Estimated XLogP3 values for 4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide and 4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide based on PubChem-computed properties for structural analogs. Accession dates 2026-04-29. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
